N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

Description

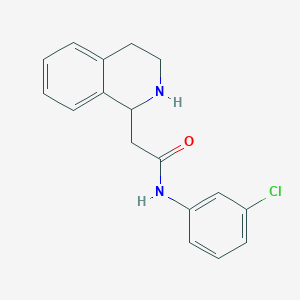

N-(3-Chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group and a tetrahydroisoquinoline moiety.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c18-13-5-3-6-14(10-13)20-17(21)11-16-15-7-2-1-4-12(15)8-9-19-16/h1-7,10,16,19H,8-9,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWCWCMSJVIGPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

Introduction of the Acetamide Group: The acetamide linkage can be introduced by reacting the tetrahydroisoquinoline derivative with an acyl chloride or anhydride in the presence of a base.

Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

Reduction: Reduction reactions could potentially reduce the acetamide group to an amine.

Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Neuropharmacological Applications

Alzheimer's Disease Treatment

Research indicates that compounds similar to N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide may exhibit acetylcholinesterase inhibitory activity. Acetylcholinesterase inhibitors are crucial in the treatment of Alzheimer's disease as they help increase acetylcholine levels in the brain, potentially improving cognitive function. In silico studies and biological evaluations have shown that derivatives of tetrahydroisoquinoline can effectively inhibit acetylcholinesterase, suggesting a pathway for developing new Alzheimer's therapeutics .

Anticancer Activity

Mechanisms of Action

The compound has been investigated for its anticancer properties. Studies have demonstrated that tetrahydroisoquinoline derivatives can induce apoptosis in various cancer cell lines. For instance, one study reported that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against human colorectal and breast cancer cell lines (HCT-116 and MCF-7). The presence of the chlorophenyl group enhances the cytotoxic effects against tumor cells by possibly increasing cellular uptake or modulating signaling pathways involved in cell survival .

Case Study: Cytotoxicity Assays

In a series of experiments conducted on HCT-116 and MCF-7 cell lines, compounds structurally related to this compound were shown to effectively reduce cell viability. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation .

Antimicrobial Properties

Broad-Spectrum Activity

The compound has also been evaluated for its antimicrobial efficacy. Thiadiazole derivatives have been shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A recent study indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains .

Case Study: Antimicrobial Efficacy

A study published in Heterocycles synthesized several thiadiazole derivatives and tested their antimicrobial efficacy. Results showed potent antibacterial activity attributed to their ability to disrupt bacterial cell wall synthesis or function .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide would depend on its specific biological target. It may interact with receptors or enzymes, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues with Tetrahydroisoquinoline Moieties

N-Benzyl-2-(Tetrahydroisoquinolin-yl)acetamides (Compounds 51–55, 25g–j, 25u)

These compounds (e.g., 51, 52, 25g) share the tetrahydroisoquinoline core but differ in substituents on the benzyl and tetrahydroisoquinoline groups:

- Compound 51 : 4-Isopropylphenyl group; 65% yield, white solid.

- Compound 52 : 3,4,5-Trimethoxyphenyl group; 7% yield, orange solid.

- Compound 25g: Cyclopropylmethyl-methylamino group; 94% yield.

Key Observations :

- Substituents at the 6- and 7-positions of tetrahydroisoquinoline significantly impact biological activity (e.g., orexin-1 receptor selectivity) .

- Electron-donating groups (e.g., methoxy in 52 ) may reduce synthetic yield but enhance receptor binding through hydrogen bonding.

- Higher yields (e.g., 90% for 25u) are achieved with alkylamino substituents, suggesting steric and electronic compatibility in synthesis .

2-[[2-[(4-Chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide

This analog (CAS: 850906-65-9) replaces the 3-chlorophenyl with a 4-chlorophenylmethyl group and adds a 3-methylphenyl acetamide. The 4-chloro substitution may alter spatial interactions in receptor binding compared to the 3-chloro isomer, while the methyl group could enhance metabolic stability .

Benzothiazole-Based Acetamides ()

Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide. These compounds replace tetrahydroisoquinoline with a benzothiazole ring.

Key Comparisons :

- Benzothiazole vs.

- 3-Chlorophenyl Retention : The 3-chloro substituent is shared with the target compound, suggesting its critical role in modulating electronic properties or hydrophobic interactions .

Thiazole- and Penicillin-Inspired Acetamides ()

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide features a thiazole ring and dichlorophenyl group.

Key Differences :

- Thiazole rings enable coordination with metal ions, suggesting applications in catalysis or metallodrugs, unlike the purely biological focus of tetrahydroisoquinoline analogs .

Phenoxyphenyl and Other Aromatic Substitutions ()

N-(4-Phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide substitutes 3-chlorophenyl with a 4-phenoxyphenyl group.

Impact of Phenoxy Group:

- This compound’s commercial availability (CymitQuimica) suggests industrial interest in aromatic variations of tetrahydroisoquinoline acetamides .

Biological Activity

N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is . Its structure features a tetrahydroisoquinoline moiety, which is known for various pharmacological activities. The presence of the 3-chlorophenyl group enhances its interaction with biological targets.

Structural Representation

- Molecular Formula :

- SMILES Notation :

CC(=O)N(C1=CC=CC=C1Cl)C2CCCN2

Pharmacological Properties

This compound exhibits several pharmacological activities which can be summarized as follows:

- Antidepressant Activity : Research indicates that compounds with tetrahydroisoquinoline structures may possess antidepressant-like effects. These effects are often mediated through the modulation of neurotransmitter systems such as serotonin and norepinephrine.

- Antinociceptive Effects : Some studies suggest that this compound may exhibit pain-relieving properties by interacting with opioid receptors or modulating pain pathways in the central nervous system.

- Neuroprotective Properties : The compound's ability to protect neuronal cells from damage has been noted in preliminary studies, potentially making it a candidate for neurodegenerative disease therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Below are key findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antidepressant-like effects in animal models when administered at varying doses. |

| Study 2 | Reported antinociceptive activity comparable to standard analgesics in pain models. |

| Study 3 | Showed neuroprotective effects against oxidative stress in neuronal cell cultures. |

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that its activity may involve:

- Modulation of neurotransmitter release.

- Interaction with specific receptor subtypes (e.g., serotonin and dopamine receptors).

- Inhibition of pro-inflammatory cytokines in neuroinflammatory contexts.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide be optimized for higher yield and purity?

- Methodological Answer :

- Use stepwise coupling reactions with reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for amide bond formation, as demonstrated in the synthesis of analogous tetrahydroisoquinoline derivatives .

- Purify intermediates via silica gel chromatography, with elution gradients adjusted for polar functional groups (e.g., 10–50% EtOAc/hexane) to remove unreacted starting materials .

- Monitor reaction progress using TLC and optimize stoichiometry (e.g., 1.2–1.5 equivalents of acylating agents) to minimize side products .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Analyze coupling constants (e.g., J = 2.5–3.0 Hz for aromatic protons) and chemical shifts (δ 6.8–7.4 ppm for chlorophenyl groups) to verify regiochemistry .

- Mass Spectrometry : Confirm molecular weight via ESI-MS, observing the [M+H]+ peak (e.g., m/z 385 for derivatives with similar substituents) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by comparing bond lengths and angles to structurally related compounds, such as N-(3-chlorophenyl)acetamide derivatives .

Advanced Research Questions

Q. How do substituent modifications at the tetrahydroisoquinoline moiety influence receptor selectivity?

- Methodological Answer :

- Introduce substituents at the 6- and 7-positions of the tetrahydroisoquinoline core to modulate steric and electronic effects. For example:

- Electron-donating groups (e.g., methoxy at 6-position) enhance ORX1 receptor antagonism (IC50 < 100 nM) .

- Bulkier groups (e.g., naphthylmethyl at 1-position) reduce off-target binding to opioid receptors .

- Use competitive radioligand binding assays (e.g., [³H]SB-674042 for ORX1) to quantify selectivity ratios .

Q. What strategies improve the compound’s solubility and blood-brain barrier (BBB) permeability for CNS studies?

- Methodological Answer :

- Polar substituents : Incorporate hydroxy or methoxy groups on the phenyl ring (e.g., 4-hydroxy-3-methoxyphenethyl) to increase aqueous solubility (logP reduction by 0.5–1.0 units) .

- Prodrug approaches : Mask polar groups with esters or carbamates (e.g., ethyl carbamate derivatives), which hydrolyze in vivo to release active compounds .

- In vitro BBB models : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict permeability, correlating with % recovery in brain tissue .

Q. How can discrepancies in binding affinity data across different assay conditions be resolved?

- Methodological Answer :

- Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.4) and membrane preparation protocols to minimize variability .

- Validate results using orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) to confirm receptor engagement .

- Perform statistical outlier analysis (e.g., Grubbs’ test) to exclude non-reproducible data points from aggregated results .

Q. How does the molecular conformation revealed by crystal structures inform SAR studies?

- Methodological Answer :

- Analyze X-ray data (e.g., torsion angles between chlorophenyl and tetrahydroisoquinoline groups) to identify bioactive conformations .

- Overlay structures with receptor homology models (e.g., ORX1 GPCR) to predict key interactions (e.g., hydrogen bonds with His344 residue) .

- Design constrained analogs (e.g., cyclopropyl linkers) to lock the compound in its active conformation, improving potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.